EC50 for Neuronal Differentiation in Hippocampal NPCs: KHS101 Demonstrates Low Micromolar Potency with Suppression of Astrocyte Formation
KHS 101 hydrochloride induces neuronal differentiation in cultured adult rat hippocampal neural progenitor cells (NPCs) with an EC50 of approximately 1 μM, as measured by TuJ1-positive neuron formation . In the same assay system, this effect is accompanied by suppression of astrocyte formation, indicating directed lineage specification rather than general differentiation induction . This EC50 value represents a quantifiable improvement over the original neuropathiazol hit compounds from which KHS101 was derived via focused SAR optimization [1].
| Evidence Dimension | Potency for induction of neuronal differentiation |
|---|---|
| Target Compound Data | EC50 ≈ 1 μM |
| Comparator Or Baseline | Original neuropathiazol hit compounds (unspecified structures from initial screen); retinoic acid (positive control with pleiotropic effects) |
| Quantified Difference | KHS101 exhibits increased activity relative to original neuropathiazol scaffold compounds; quantitative fold-improvement not specified but described as SAR-optimized for enhanced activity [1] |
| Conditions | Adherently cultured adult rat hippocampal neural progenitor cells (NPCs); TuJ1 immunocytochemistry for neuronal marker detection |
Why This Matters
The low-micromolar EC50 enables reliable pharmacological manipulation of neuronal differentiation at experimentally practical concentrations, while SAR optimization ensures that procurement of the validated KHS101 structure yields the demonstrated potency rather than the weaker activity of earlier-generation analogs.
- [1] Wurdak H, Zhu S, Min KH, Aimone L, Lairson LL, Watson J, Chopiuk G, Demas J, Charette B, Weerapana E, Cravatt BF, Cline HT, Peters EC, Zhang J, Walker JR, Wu C, Chang J, Tuntland T, Cho CY, Schultz PG. A small molecule accelerates neuronal differentiation in the adult rat. Proc Natl Acad Sci U S A. 2010;107(38):16542-16547. View Source
